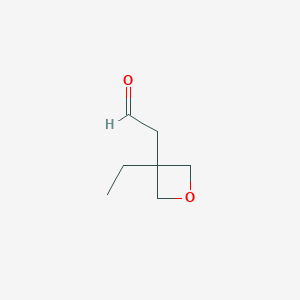
2-(3-ethyloxetan-3-yl)acetaldehyde
描述
2-(3-ethyloxetan-3-yl)acetaldehyde is an organic compound that features an oxetane ring substituted with an ethyl group and an acetaldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyloxetan-3-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the ethyl and acetaldehyde groups. One common method involves the cyclization of a suitable precursor, such as 3-ethyl-3-hydroxypropionaldehyde, under acidic conditions to form the oxetane ring. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2-(3-ethyloxetan-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
Oxidation: (3-Ethyl-oxetan-3-yl)-acetic acid.
Reduction: (3-Ethyl-oxetan-3-yl)-ethanol.
Substitution: Various substituted oxetanes depending on the nucleophile used.
科学研究应用
2-(3-ethyloxetan-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(3-ethyloxetan-3-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological targets.
相似化合物的比较
Similar Compounds
(3-Ethyl-oxetan-3-yl)-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
(3-Ethyl-oxetan-3-yl)-acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(3-Ethyl-oxetan-3-yl)-ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
2-(3-ethyloxetan-3-yl)acetaldehyde is unique due to the presence of both an oxetane ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC 名称 |
2-(3-ethyloxetan-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-7(3-4-8)5-9-6-7/h4H,2-3,5-6H2,1H3 |
InChI 键 |
TZONGAPJBLARQY-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC1)CC=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


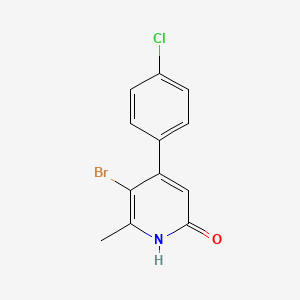
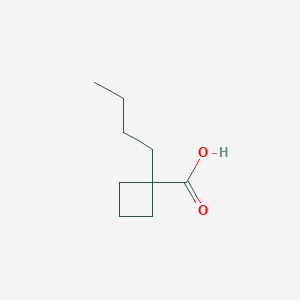
![2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)thio]-](/img/structure/B8688975.png)
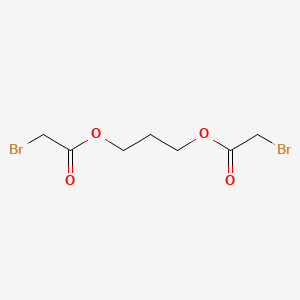
![1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone](/img/structure/B8688991.png)
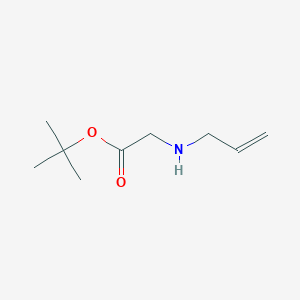

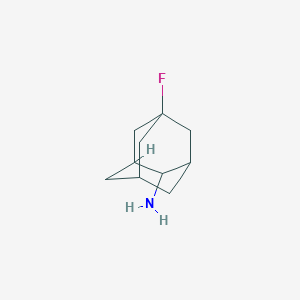
![[(3-Chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B8689027.png)
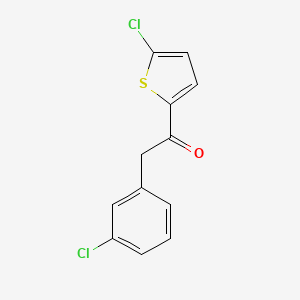
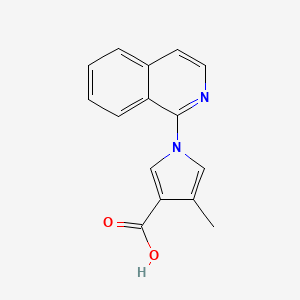
![4-[2-(2-Hydroxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B8689051.png)
